

Amisulbrom synthesis pathway and key intermediates

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Technical Guide to the Synthesis of Amisulbrom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for **Amisulbrom**, a potent fungicide. The document outlines the key chemical transformations, intermediate compounds, and experimental protocols based on publicly available patent literature.

Overview of the Amisulbrom Synthesis Pathway

The synthesis of **Amisulbrom** is a multi-step process that begins with the commercially available compound 6-fluoro-2-methylindole. The overall pathway involves the bromination of the indole ring, followed by a sulfamoyl-triazole group's introduction to the indole nitrogen. The key intermediates in this process are 6-fluoro-2-methylindole and 3-bromo-6-fluoro-2-methylindole.

Synthesis of Key Intermediates Step 1: Synthesis of 3-bromo-6-fluoro-2-methylindole

The first key step is the regioselective bromination of 6-fluoro-2-methylindole at the C3 position of the indole ring. This reaction is typically carried out using a brominating agent in a suitable solvent.

Experimental Protocol:



A solution of 6-fluoro-2-methylindole is prepared in a solvent such as toluene. To this solution, dimethyl sulfoxide is added under a nitrogen atmosphere. The mixture is then cooled, and a 47% aqueous solution of hydrogen bromide is added dropwise while maintaining a low temperature. The reaction is stirred for several hours to ensure complete bromination. Following the reaction, the mixture is worked up by adding water and a base, such as sodium hydroxide, to neutralize the acid. The organic layer containing the product is then separated and washed with water.

Reactant/Reagent	Molecular Weight (g/mol)	Quantity	Moles
6-fluoro-2- methylindole	149.17	232.3 g	1.558
Toluene	92.14	1162 g	-
Dimethyl sulfoxide	78.13	133.9 g	1.713
47% Hydrogen Bromide	80.91	455.9 g	2.648

Table 1: Reactants and Reagents for the Synthesis of 3-bromo-6-fluoro-2-methylindole

Final Synthesis of Amisulbrom

The final step in the synthesis involves the N-sulfonylation of 3-bromo-6-fluoro-2-methylindole. This is achieved by reacting the intermediate with a sulfamoyl-triazole derivative. The exact nomenclature of this reagent can vary in literature, with one key patent referring to it as 3-chlorosulfonyl-1-(N,N-dimethylsulfamoyl)-3-chlorosulfonyl-1,2,4-triazole. It is understood to be a reactive sulfonyl chloride derivative of a dimethylsulfamoyl-substituted triazole.

Experimental Protocol:

The solution of 3-bromo-6-fluoro-2-methylindole in toluene from the previous step is cooled under a nitrogen atmosphere. A solution of 30% sodium hydroxide and a phase-transfer catalyst, such as tetrabutylammonium bromide, are added. A solution of the sulfonylating agent in toluene is then added dropwise while maintaining a temperature of -5 to 0°C. The reaction mixture is stirred for several hours at this temperature. After the reaction is complete, the



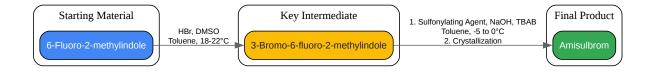
mixture is washed with water and an aqueous solution of sodium bicarbonate. The organic layer is then concentrated, and the crude **Amisulbrom** is purified by crystallization from a solvent system like ethyl acetate/hexane.

Reactant/Reagent	Molecular Weight (g/mol)	Quantity	Moles
3-bromo-6-fluoro-2- methylindole	228.06	(from 1.558 mol of starting material)	~1.558
Toluene	92.14	2986 g	-
30% Sodium Hydroxide	40.00	311.5 g	2.336
Tetrabutylammonium Bromide	322.37	5.02 g	0.0156
3-chlorosulfonyl-1- (N,N- dimethylsulfamoyl)-1,2 ,4-triazole	~274.7	511.2 g	1.860

Table 2: Reactants and Reagents for the Synthesis of Amisulbrom

Visualization of the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of **Amisulbrom**.



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Caption: Synthesis pathway of **Amisulbrom** from 6-fluoro-2-methylindole.



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